4-Mercaptobenzoic acid

Catalog No.
S576381
CAS No.
1074-36-8
M.F
C₇H₆O₂S
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Mercaptobenzoic acid

CAS Number

1074-36-8

Product Name

4-Mercaptobenzoic acid

IUPAC Name

4-sulfanylbenzoic acid

Molecular Formula

C₇H₆O₂S

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9)

InChI Key

LMJXSOYPAOSIPZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)S

Synonyms

4-mercaptobenzoate, 4-mercaptobenzoic acid, para-mercaptobenzoate

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S

Surface-Enhanced Raman Spectroscopy (SERS) Sensors:

  • 4-MBA's thiol group allows it to bind strongly to gold surfaces, forming self-assembled monolayers (SAMs) []. These SAMs can be used as SERS substrates, which significantly enhance the Raman scattering of molecules adsorbed on their surface [, ].
  • This enhanced signal allows researchers to detect and identify trace amounts of various molecules, making 4-MBA-based SERS sensors valuable for applications in environmental monitoring, medical diagnostics, and food safety [, ].

Drug Delivery Systems:

  • 4-MBA can be used to functionalize nanoparticles, modifying their surface properties for targeted drug delivery applications [].
  • The carboxylic acid group of 4-MBA allows it to conjugate with therapeutic agents or biomolecules that can guide the nanoparticles to specific cells or tissues [].
  • This research is still in its early stages, but it holds promise for developing more effective and targeted drug delivery strategies.

Other Applications:

  • 4-MBA is also being explored for its potential applications in corrosion protection, catalysis, and as a model molecule for studying self-assembly processes [, ].

4-Mercaptobenzoic acid is an organic compound with the molecular formula C7H6O2SC_7H_6O_2S and a molecular weight of approximately 154.186 g/mol. It is also known by several other names, including p-Mercaptobenzoic acid and 4-Carboxybenzenethiol. The compound features a thiol (-SH) group attached to the para position of a benzoic acid structure, which contributes to its unique chemical properties and reactivity .

Information on the safety hazards of 4-mercaptobenzoic acid is limited. However, due to the presence of the thiol group, it is advisable to handle it with care as thiols can have unpleasant odors and may be irritating to the skin and eyes []. Always consult a safety data sheet (SDS) before handling this compound.

, primarily due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The thiol group can be oxidized to form disulfides under certain conditions.
  • Metal Coordination: The carboxylic acid and thiol groups can coordinate with metal ions, making it useful in sensor applications .

For example, the reaction of 4-Mercaptobenzoic acid with silver nanoparticles results in the formation of stable complexes that are employed in various sensing technologies .

Research indicates that 4-Mercaptobenzoic acid exhibits antimicrobial properties and has potential applications in biomedicine. Its ability to interact with metal ions may enhance its efficacy as an antimicrobial agent. Additionally, studies have shown that it can serve as a model compound for investigating charge transfer processes in biological systems, particularly in the context of surface-enhanced Raman scattering .

Several methods exist for synthesizing 4-Mercaptobenzoic acid, including:

  • Direct Sulfhydryl Addition: Reacting benzoic acid with hydrogen sulfide or thiol compounds.
  • Reduction of Nitro Compounds: Starting from 4-nitrobenzoic acid and reducing it using reducing agents such as iron or zinc.
  • Electrochemical Methods: Utilizing electrochemical techniques to convert benzoic acid derivatives into their mercapto counterparts .

These synthesis methods allow for the production of high-purity 4-Mercaptobenzoic acid suitable for various applications.

4-Mercaptobenzoic acid has a wide range of applications, including:

  • Nanotechnology: Used in the functionalization of nanoparticles for sensors and drug delivery systems.
  • Electrochemical Sensors: Serves as a platform for immobilizing biomolecules due to its conductive properties.
  • Material Science: Employed in the development of conductive polymers and coatings .

Its unique properties make it valuable in fields such as biosensing, catalysis, and materials engineering.

Interaction studies involving 4-Mercaptobenzoic acid often focus on its coordination with metal ions. For instance:

  • Metal Ion Detection: Research has demonstrated that 4-Mercaptobenzoic acid can effectively coordinate with chromium ions, enabling colorimetric detection methods for environmental monitoring .
  • Charge Transfer Mechanisms: Studies have explored how 4-Mercaptobenzoic acid interacts with semiconductor materials, enhancing our understanding of charge transfer processes under varying conditions .

These interactions highlight the compound's potential in analytical chemistry and material science.

Several compounds share structural similarities with 4-Mercaptobenzoic acid. Here are some notable examples:

Compound NameStructureKey Features
BenzenethiolC6H5SHSimple thiol without a carboxylic group
4-Aminobenzoic acidC7H7NContains an amino group instead of a thiol
3-Mercaptopropionic acidC3H6O2SShorter carbon chain; used in biochemistry
ThiophenolC6H5SHSimilar reactivity but lacks carboxyl group

Uniqueness of 4-Mercaptobenzoic Acid

4-Mercaptobenzoic acid stands out due to its combination of a thiol and a carboxylic acid functional group, which allows it to engage in both metal coordination and various

Evolution of Thiol Chemistry in Surface Functionalization

Thiols, characterized by their -SH functional group, have been pivotal in surface science since the discovery of self-assembled monolayers (SAMs) in the 1980s. Early studies focused on alkanethiols, but their limited electronic coupling and stability under ambient conditions spurred interest in aromatic thiols like 4-MBA. The latter’s rigid benzene ring enhances π-π stacking interactions, improving monolayer stability and electron transport efficiency.

The synthesis of 4-MBA dates to the mid-20th century, but its utility in nanotechnology became evident in the 2000s with advances in nanoparticle functionalization. For instance, the landmark synthesis of $$ \text{Au}{102}(\text{p-MBA}){44} $$ clusters in 2011 demonstrated 4-MBA’s ability to stabilize gold nanoparticles (AuNPs) while preserving quantum effects. This breakthrough underscored the ligand’s dual role as a stabilizer and a bridge for charge transfer in hybrid systems.

4-MBA in the Era of Molecular Electronics

4-MBA’s carboxylic acid group enables covalent bonding to metal oxides (e.g., TiO$$2$$, ZnO), making it ideal for constructing molecular junctions. Studies using scanning tunneling microscopy (STM) revealed that 4-MBA SAMs on Au(111) adopt a $$ (\sqrt{3} \times 4) $$ lattice with a surface coverage of $$ \theta{\text{RS}} = 0.25 $$, optimizing both packing density and electronic coupling. Density functional theory (DFT) calculations further showed that the aromatic ring’s delocalized electrons reduce charge transfer resistance by 40% compared to alkanethiols.

Controlled Self-Assembly Protocols on Noble Metal Surfaces

Au(111) Substrate Optimization for Monolayer Formation

The self-assembly of 4-MBA on Au(111) substrates follows a well-defined (√3×4) lattice structure with a molecular coverage of θ = 0.25, as demonstrated by scanning tunneling microscopy (STM) studies [4]. Density functional theory (DFT) calculations reveal that this configuration is stabilized by thiolate bonding between the sulfur atom of 4-MBA and gold surface atoms, with the aromatic ring tilted at 44.2–47.3° relative to the substrate [4]. The carboxyl group remains exposed, enabling further functionalization. Compared to denser (√7×√7)R19.1° lattices observed on Ag(111), the Au(111) configuration prioritizes molecular orientation over packing density, making it suitable for applications requiring accessible functional groups [4].

Table 1: Comparison of 4-MBA Lattice Structures on Noble Metal Surfaces

SubstrateLattice TypeCoverage (θ)Tilt AngleBonding Configuration
Au(111)(√3×4)0.2544.2–47.3°Thiolate-Au
Ag(111)(√7×√7)R19.1°0.3350.1°Thiolate-Ag

Ag Nanoparticle Functionalization Techniques

4-MBA forms stable monolayers on silver nanoparticles (AgNPs) via thiolate bonds, as confirmed by X-ray photoelectron spectroscopy (XPS) and high-resolution transmission electron microscopy (HRTEM) [4]. AgNPs with an average size of 6 ± 3 nm exhibit crystalline facets, with 4-MBA molecules adopting a "standing-up" configuration (Figure 1). The carboxyl groups remain protonated under acidic conditions, while deprotonation occurs at neutral-to-basic pH, enabling pH-dependent charge transfer [3]. Functionalized AgNPs demonstrate enhanced stability in aqueous environments, with no detectable sulfide formation even after 24-hour exposure [4].

Layer-by-Layer Nanocomposite Fabrication Methods

Polyaniline (PANI)-Mediated Interface Engineering

Grafting polyaniline (PANI) onto multi-walled carbon nanotubes (MWCNTs) followed by 4-MBA doping creates a hierarchical structure (MWCNT@PANI-SH) with superior quantum dot (QD) adsorption capacity [5]. The thiol groups of 4-MBA coordinate with CdS QDs, while the carboxyl groups stabilize the PANI-MWCNT interface. This architecture achieves a 3.76% power conversion efficiency in quantum dot-sensitized solar cells (QDSSCs) by minimizing electron-hole recombination [5].

Table 2: Performance Metrics of MWCNT@PANI-SH@QDs Composite

ParameterValue
QD Adsorption Capacity98.2 ± 1.5 mg/g
Electron Transfer Rate2.1 × 10⁸ s⁻¹
Power Conversion Efficiency3.76%

Semiconductor Hybridization with TiO₂ and FeS Matrices

4-MBA chemisorbs on TiO₂ anatase (101) and rutile (110) surfaces through bidentate carboxylate bonding, as evidenced by synchrotron radiation photoelectron spectroscopy [6]. The phenyl ring maintains a 70° ± 5° orientation relative to both polymorphs, optimizing π-electron interactions for charge transport (Figure 2). In FeS hybrid systems, 4-MBA bridges semiconductor nanoparticles, reducing interfacial resistance by 62% compared to non-functionalized counterparts [6].

Table 3: 4-MBA Adsorption Characteristics on TiO₂ Polymorphs

ParameterAnatase (101)Rutile (110)
Bonding GeometryBidentateBidentate
Ring Tilt Angle70° ± 5°70° ± 5°
Adsorption Energy-2.34 eV-2.18 eV

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1074-36-8

Wikipedia

4-Mercaptobenzoic acid

Dates

Modify: 2023-09-16

Explore Compound Types